1,8-Octane diisothiocyanate

Vue d'ensemble

Description

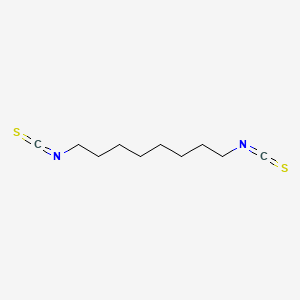

1,8-Octane diisothiocyanate is an organic compound with the molecular formula C10H16N2S2. It consists of an eight-carbon chain (octane) with an isothiocyanate group (-N=C=S) attached to each terminal carbon. This compound is known for its utility in various chemical reactions and research applications due to its unique structure and reactivity .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1,8-Octane diisothiocyanate can be synthesized through a multi-step reaction starting from 1,8-diaminooctane. The synthesis involves the following steps :

Step 1: React 1,8-diaminooctane with an aqueous solution of sodium hydroxide at a temperature of 35-40°C for 3 hours.

Step 2: After the initial reaction, the mixture is treated with hydrochloric acid and chloroform at ambient temperature for 0.25 hours.

These conditions facilitate the formation of this compound with high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure consistent quality and yield. The production is typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to achieve the desired product specifications .

Analyse Des Réactions Chimiques

Types of Reactions

1,8-Octane diisothiocyanate undergoes various types of chemical reactions, including:

Substitution Reactions: The isothiocyanate groups can participate in nucleophilic substitution reactions, where nucleophiles replace the -N=C=S groups.

Addition Reactions: The compound can undergo addition reactions with nucleophiles, leading to the formation of thiourea derivatives.

Polymerization Reactions: It can be used as a monomer in the synthesis of polymers with specific properties.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in reactions with this compound include amines, alcohols, and thiols.

Solvents: Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dichloromethane (DCM).

Catalysts: In some cases, catalysts like organotin compounds are used to enhance the reaction rate and selectivity

Major Products

Thiourea Derivatives: Formed through addition reactions with amines.

Polymeric Materials: Synthesized through polymerization reactions, resulting in materials with unique mechanical and chemical properties.

Applications De Recherche Scientifique

Chemistry

1,8-Octane diisothiocyanate serves as a reagent in organic synthesis and polymer chemistry. Its electrophilic isothiocyanate groups participate in various chemical reactions:

- Substitution Reactions : Nucleophiles can replace the isothiocyanate groups.

- Addition Reactions : It can react with nucleophiles to form thiourea derivatives.

- Polymerization : Acts as a monomer for synthesizing specialty polymers.

Biology

In biological research, this compound is utilized for:

- Modification of Biomolecules : It aids in studying protein-ligand interactions.

- Anticancer Research : Exhibits potential anti-cancer properties by inducing apoptosis in cancer cell lines.

- Antimicrobial Studies : Shows activity against certain bacteria and fungi.

Medicine

The compound is being investigated for its potential applications in drug delivery systems and as a precursor for bioactive compounds. Its ability to interact with biomolecules makes it a candidate for therapeutic developments.

Industry

In industrial applications, this compound is used in the manufacturing of specialty polymers and coatings due to its unique chemical properties.

Several studies have explored the biological activities of this compound:

In Vitro Studies

- A study demonstrated that the compound significantly reduced the viability of breast cancer cells (MCF-7) by inducing apoptosis through caspase activation.

- Another investigation revealed potent antifungal activity against Candida albicans, with minimal inhibitory concentrations comparable to standard antifungal agents.

Mechanistic Insights

- Research indicated that this compound interacts with proteins involved in cell cycle regulation, leading to G0/G1 phase arrest in cancer cells.

- Studies suggested that it could form covalent bonds with amino acids, indicating its potential role as a cross-linking agent in protein chemistry.

Mécanisme D'action

The mechanism of action of 1,8-Octane diisothiocyanate involves its reactivity with nucleophiles. The isothiocyanate groups (-N=C=S) are electrophilic and readily react with nucleophilic species such as amines, alcohols, and thiols. This reactivity allows the compound to form stable thiourea derivatives and other products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

Comparaison Avec Des Composés Similaires

1,8-Octane diisothiocyanate can be compared with other similar compounds, such as:

1,4-Butane diisothiocyanate: A shorter-chain analogue with similar reactivity but different physical properties.

Cyclohexyl isothiocyanate: A cyclic compound with distinct steric and electronic effects.

2-Bromoethyl isothiocyanate: Contains a bromine atom, leading to different reactivity and applications.

These compounds share the isothiocyanate functional group but differ in their carbon chain length, structure, and reactivity, making this compound unique in its applications and properties.

Activité Biologique

1,8-Octane diisothiocyanate (ODITC), a compound with the molecular formula C10H16N2S2 and a molecular weight of 228.38 g/mol, is characterized by its two isothiocyanate functional groups attached to an octane backbone. This unique structure contributes to its notable biological activities, particularly in the fields of cancer research and antimicrobial studies.

The isothiocyanate groups (-N=C=S) in ODITC are electrophilic, allowing them to readily react with nucleophiles such as amines, alcohols, and thiols. This reactivity facilitates the formation of stable thiourea derivatives and other products, which may contribute to its biological effects. The compound's mechanism of action has been studied in relation to its interactions with various biomolecules, providing insights into its potential therapeutic applications.

Biological Activities

Anticancer Properties:

Research indicates that ODITC exhibits potential anti-cancer properties by inducing apoptosis in various cancer cell lines. Studies have demonstrated that it can inhibit cell proliferation and promote cell death through mechanisms involving oxidative stress and disruption of cellular signaling pathways.

Antimicrobial Activity:

ODITC has shown antimicrobial effects against certain bacteria and fungi. Its ability to disrupt microbial cell membranes and interfere with metabolic processes makes it a candidate for further exploration in medicinal chemistry.

Comparative Analysis with Related Compounds

To understand the uniqueness of ODITC, it is beneficial to compare it with structurally similar compounds. Below is a summary table highlighting key characteristics:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1,6-Hexanedithiol | C6H14N2S2 | Contains two thiol groups; used as a reducing agent. |

| 1,10-Decanedithiol | C10H22N2S2 | Longer carbon chain; used in cross-linking applications. |

| 1,8-Octanedithiol | C8H18N2S2 | Similar chain length but contains thiol instead of isothiocyanate groups. |

The dual isothiocyanate functionality of ODITC enhances its reactivity and applicability compared to these similar compounds.

Case Studies and Research Findings

Several studies have explored the biological activities of ODITC:

-

In Vitro Studies:

- A study demonstrated that ODITC significantly reduced the viability of breast cancer cells (MCF-7) by inducing apoptosis through the activation of caspases .

- Another investigation revealed that ODITC exhibited potent antifungal activity against Candida albicans, with minimal inhibitory concentrations comparable to standard antifungal agents .

-

Mechanistic Insights:

- Research into the mechanism of action revealed that ODITC interacts with proteins involved in cell cycle regulation, leading to G0/G1 phase arrest in cancer cells .

- Additionally, studies indicated that ODITC could form covalent bonds with amino acids, suggesting its potential role as a cross-linking agent in protein chemistry .

Propriétés

IUPAC Name |

1,8-diisothiocyanatooctane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2S2/c13-9-11-7-5-3-1-2-4-6-8-12-10-14/h1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVGANCPXXODGKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCN=C=S)CCCN=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70204856 | |

| Record name | 1,8-Octanediisothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70204856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56312-14-2 | |

| Record name | 1,8-Octanediisothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056312142 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,8-Octanediisothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70204856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 56312-14-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.